4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95%
Overview
Description
4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% (4-FMPH-2-H) is an organic compound belonging to the class of pyridine derivatives. It is a white crystalline solid with a melting point of 130-132°C and a boiling point of 334-336°C. It is soluble in water, alcohols, and chloroform, and is relatively stable under normal conditions. 4-FMPH-2-H is used in a variety of scientific research applications, including biochemical and physiological studies, drug design and synthesis, and lab experiments.
Scientific Research Applications
4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including drug design and synthesis, biochemical and physiological studies, and lab experiments. It has been used as a substrate for the synthesis of various drugs, such as antifungal and antiviral agents. It has also been used in biochemical and physiological studies to investigate the effects of various compounds on enzymes and receptors. Additionally, 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% has been used in lab experiments to study the effects of various compounds on cells and tissues.
Mechanism Of Action
The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes and receptors, which may explain its use in biochemical and physiological studies. Additionally, 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% may act as a substrate for the synthesis of various drugs, which may explain its use in drug design and synthesis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% are not yet fully understood. However, it is believed that the compound may act as an inhibitor of enzymes and receptors, which may explain its use in biochemical and physiological studies. Additionally, 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% may act as a substrate for the synthesis of various drugs, which may explain its use in drug design and synthesis.
Advantages And Limitations For Lab Experiments
The use of 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% in lab experiments offers several advantages. It is relatively stable under normal conditions and is soluble in water, alcohols, and chloroform. Additionally, the compound is relatively inexpensive and easy to obtain. However, the compound is not always suitable for all types of experiments, as its effects may vary depending on the specific application.
Future Directions
There are several potential future directions for the use of 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95%. The compound could be further studied to better understand its biochemical and physiological effects. Additionally, the compound could be used in drug design and synthesis to create new and more effective drugs. Additionally, the compound could be used in lab experiments to study the effects of various compounds on cells and tissues. Finally, 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% could be used to develop new methods for the synthesis of various drugs and other compounds.
properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-9-2-3-10(11(13)7-9)8-4-5-14-12(15)6-8/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKACBHNEYETDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)NC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682805 | |
Record name | 4-(2-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one | |
CAS RN |
1173157-92-0 | |
Record name | 4-(2-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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